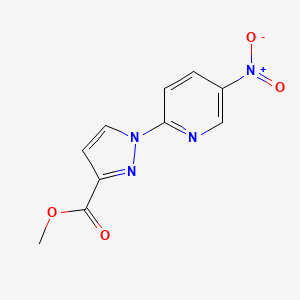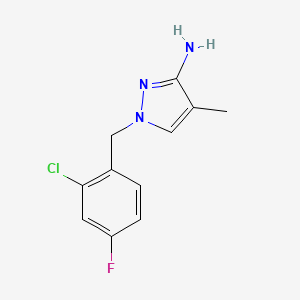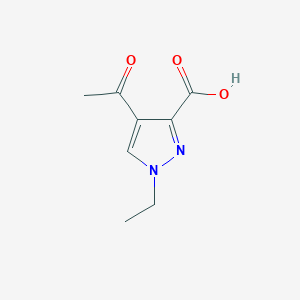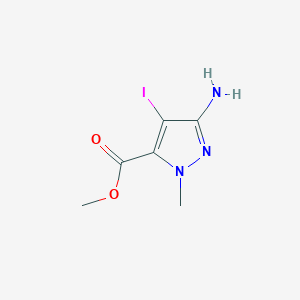![molecular formula C19H12Cl4N6O2 B10905166 N'~4~,N'~5~-bis[(E)-(2,4-dichlorophenyl)methylidene]-1H-imidazole-4,5-dicarbohydrazide](/img/structure/B10905166.png)
N'~4~,N'~5~-bis[(E)-(2,4-dichlorophenyl)methylidene]-1H-imidazole-4,5-dicarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~4~,N’~5~-BIS[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-IMIDAZOLE-4,5-DICARBOHYDRAZIDE is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of two dichlorophenyl groups and an imidazole ring, which are linked through hydrazide bridges. The compound’s unique structure imparts it with significant chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~4~,N’~5~-BIS[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-IMIDAZOLE-4,5-DICARBOHYDRAZIDE typically involves the condensation of 2,4-dichlorobenzaldehyde with 1H-imidazole-4,5-dicarbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors equipped with reflux condensers and temperature control systems.
Chemical Reactions Analysis
Types of Reactions
N’~4~,N’~5~-BIS[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-IMIDAZOLE-4,5-DICARBOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The dichlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of imidazole oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
N’~4~,N’~5~-BIS[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-IMIDAZOLE-4,5-DICARBOHYDRAZIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’~4~,N’~5~-BIS[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-IMIDAZOLE-4,5-DICARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another compound with similar structural features, used extensively in catalysis.
Indole derivatives: Compounds with similar biological activities, such as antiviral and anticancer properties.
Uniqueness
N’~4~,N’~5~-BIS[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-IMIDAZOLE-4,5-DICARBOHYDRAZIDE is unique due to its specific combination of dichlorophenyl groups and imidazole ring, which imparts it with distinct chemical and biological properties
Properties
Molecular Formula |
C19H12Cl4N6O2 |
|---|---|
Molecular Weight |
498.1 g/mol |
IUPAC Name |
4-N,5-N-bis[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-imidazole-4,5-dicarboxamide |
InChI |
InChI=1S/C19H12Cl4N6O2/c20-12-3-1-10(14(22)5-12)7-26-28-18(30)16-17(25-9-24-16)19(31)29-27-8-11-2-4-13(21)6-15(11)23/h1-9H,(H,24,25)(H,28,30)(H,29,31)/b26-7+,27-8+ |
InChI Key |
GTCXSQJGFGJGCY-BEHPWJQGSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)C2=C(N=CN2)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)C2=C(N=CN2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-methyl-4-nitro-1H-imidazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10905084.png)
![(2E)-3-[5-bromo-2-(cyclopentyloxy)phenyl]prop-2-enoic acid](/img/structure/B10905091.png)


![N'-({4-[(4-bromophenoxy)methyl]phenyl}carbonyl)-1-ethyl-1H-pyrazole-4-carbohydrazide](/img/structure/B10905101.png)
![methyl (2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B10905104.png)


![5-(4-bromophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10905132.png)
![2-(4-bromophenyl)-6-(2-nitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B10905133.png)
![(5E)-5-(2-chlorobenzylidene)-3-{[(2,3-dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B10905137.png)
![(4Z)-4-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10905139.png)
![2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10905159.png)
![2-Phenyl-5-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B10905161.png)
